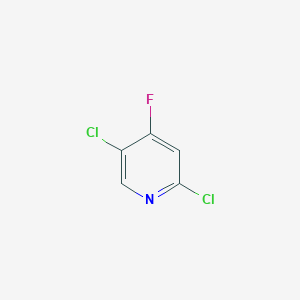![molecular formula C10H9NO3S B6267645 2-[4-(cyanomethanesulfinyl)phenyl]acetic acid CAS No. 1339720-45-4](/img/new.no-structure.jpg)
2-[4-(cyanomethanesulfinyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is a chemical compound with the molecular formula C₁₀H₉NO₃S. It is characterized by a phenyl ring substituted with a cyanomethanesulfinyl group and an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyanobenzenesulfinic acid as the starting material.
Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the sulfinyl group.
Acetylation: The resulting compound is then acetylated to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfinyl group to a sulfide.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Applications De Recherche Scientifique
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Cyanobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinyl group.
2-(4-Methanesulfinylphenyl)acetic acid: Similar structure but without the cyano group.
2-(4-Cyanophenyl)acetic acid: Similar structure but without the sulfinyl group.
Uniqueness: The presence of both the cyano and sulfinyl groups in this compound makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
1339720-45-4 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



